5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(4-ethoxyphenyl)-(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-4-26-16-7-5-15(6-8-16)17(23-11-9-13(2)10-12-23)18-19(25)24-20(27-18)21-14(3)22-24/h5-8,13,17,25H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTXIHVUKBZOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. This class has garnered attention for its diverse biological activities, including potential applications in antifungal, antibacterial, antiviral, and anticancer therapies. The unique structure of this compound suggests it may exhibit significant pharmacological effects.
- Molecular Formula : C20H26N4O2S
- Molecular Weight : 386.5 g/mol
- CAS Number : 869342-84-7
Biological Activities
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds containing the thiazole and triazole moieties often exhibit notable anticancer properties. For instance:
- A study reported that derivatives of triazoles showed activity against various cancer cell lines, with some exhibiting IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116) and 27.3 μM against breast cancer cells (T47D) .
Antimicrobial Activity
Compounds with similar structural features have been reported to possess antimicrobial properties:
- Triazole derivatives have demonstrated efficacy against fungal infections and have been explored for their antibacterial potential .
Glycine Transporter Inhibition
This compound may also act as an inhibitor of the glycine transporter GlyT1:
- GlyT1 inhibitors are considered promising for treating schizophrenia and other cognitive disorders. In studies, certain triazole derivatives exhibited high affinity for GlyT1 with Ki values around 1.8 nM .
The proposed mechanisms for the biological activities of thiazolo[3,2-b][1,2,4]triazoles include:
- Receptor Modulation : These compounds may interact with dopaminergic and serotonergic receptors, influencing neurotransmitter activity.
- Enzyme Inhibition : The inhibition of glycine transporters can lead to altered synaptic transmission and has implications in neuropharmacology.
Case Studies
Several studies have highlighted the potential of similar compounds:
- Study on Anticancer Effects :
- GlyT1 Inhibition Research :
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
